molecular formula C7H6ClFO2S B3028987 4-(Chloromethyl)benzenesulfonyl fluoride CAS No. 455-21-0

4-(Chloromethyl)benzenesulfonyl fluoride

Cat. No. B3028987
CAS RN: 455-21-0
M. Wt: 208.64
InChI Key: IDJRFBRURUINQC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzenesulfonyl fluoride is a chemical compound that serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of various sulfonyl fluoride derivatives, which have applications in medicinal chemistry and as covalent inhibitors in enzyme studies . The compound's reactivity with different functional groups, such as alcohols and amines, makes it a valuable reagent in the preparation of fluorescent derivatives for analytical purposes .

Synthesis Analysis

The synthesis of (chlorosulfonyl)benzenesulfonyl fluorides has been achieved on a multigram scale. The method allows for selective modification at the sulfonyl chloride function under parallel synthesis conditions, which is beneficial for combinatorial chemistry applications. The reaction scope includes the use of (hetero)aromatic and electron-poor aliphatic amines, such as amino nitriles, demonstrating the versatility of these building blocks .

Molecular Structure Analysis

The molecular structure of aromatic sulfonyl fluoride derivatives has been studied using X-ray crystallography. For instance, a heteroaryl sulfonyl(VI) fluoride, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, was synthesized and its structure compared with its chloride counterpart. Hirshfeld surface analysis revealed that the fluoride does not participate in hydrogen bonding, unlike the chloride, but forms close interactions with several π bonds. This analysis provides insights into the noncovalent interactions of sulfonyl fluoride and sulfonyl chloride motifs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including Pd(0)-catalyzed Tsuji-Trost substitution and cross-coupling reactions. For example, benzylic fluorides, which are structurally related to this compound, have been used as substrates for substitution reactions with different nucleophiles and for cross-coupling with phenylboronic acid. The reactivity of the fluoride group in these reactions has been compared to other leaving groups, providing a ranking of leaving group ability under Pd catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from related compounds. For instance, the fluorescence properties of derivatives obtained from reactions with alcohols and amines have been characterized, showing excitation and emission maxima at approximately 450 nm and 560 nm, respectively. These properties are essential for their application in liquid chromatography with fluorescence detection . Additionally, the specificity and reactivity of substituted benzenesulfonyl fluorides with various enzymes have been reported, indicating that certain derivatives can act as potent and specific inhibitors .

Scientific Research Applications

Inhibition of Embryo Implantation

4-(Chloromethyl)benzenesulfonyl fluoride has been studied for its potential application in contraception. Research demonstrated its ability to inhibit embryo implantation in rats and mice. In vivo studies showed a dose-dependent inhibitory effect on embryo implantation, with minimal cytotoxicity on uterine epithelia. Notably, its inhibitory effect was found to be reversible, indicating potential for postcoital contraception (Jiang et al., 2011) (Sun et al., 2007).

Protease Inhibition and Cell Adhesion

Studies have explored the effects of related compounds on cell adhesion and protein secretion. AEBSF, a derivative of benzenesulfonyl fluoride, showed the capacity to disrupt the growth of blastocysts on endometrial cells and inhibit HeLa cell adhesion on human umbilical vein endothelial cells (HUVECs). This treatment altered the protein secretion pattern of co-cultured HUVEC-HeLa cells (Jiang et al., 2011).

Synthesis of Novel Compounds

The synthesis of novel N-substituted phenyl benzenesulfonylureas has been reported, including derivatives of 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide. These compounds were synthesized from corresponding benzenesulfonyl chloride, contributing to advancements in organic synthesis (Ta-n, 2015).

Inhibition of Enzymes

Specific benzenesulfonyl fluoride derivatives were found to be potent and specific inhibitors of various enzymes like elastase and chymotrypsin. These findings have implications in designing inhibitors targeting specific enzymes (Yoshimura et al., 1982).

Combinatorial Chemistry

In the field of combinatorial chemistry, (chlorosulfonyl)benzenesulfonyl fluorides have been synthesized as building blocks. Their versatility was demonstrated in the design and synthesis of a covalent inhibitor library, showcasing their potential in drug discovery (Tolmachova et al., 2018).

Anticancer Activity

Research on a triazine folate antagonist, which includes a benzenesulfonyl fluoride compound, showed significant anticancer activity against various colon adenocarcinomas and murine ovarian tumors. This highlights the compound's potential in cancer treatment (Corbett et al., 1982).

Mechanism of Action

Target of Action

The primary target of 4-(Chloromethyl)benzenesulfonyl fluoride is the hydroxy group of the active site serine residue . This site plays a crucial role in the function of many enzymes, and its modification can significantly alter the enzyme’s activity.

Mode of Action

This compound acts by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .

Pharmacokinetics

Its stability under physiological conditions suggests that it may have good bioavailability.

Result of Action

The formation of a sulfonyl enzyme derivative can significantly alter the function of the enzyme . This can lead to changes in the molecular and cellular processes that the enzyme is involved in. The exact effects would depend on the specific enzyme targeted and its role in cellular function.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the sulfonyl enzyme derivative formed by the compound’s action may be stable for long periods of time except at high pH . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of its environment.

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Sulfonyl fluorides, including 4-(Chloromethyl)benzenesulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . Future research may focus on developing new synthetic approaches and exploring further applications of these compounds .

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)benzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an irreversible inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin, trypsin, and thrombin, forming covalent bonds with the active site serine residues. This interaction leads to the inactivation of these enzymes, making this compound a valuable tool for studying protease function and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, this compound can alter cell signaling cascades, leading to changes in gene expression and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of serine residues in the active sites of target enzymes. This covalent binding results in the irreversible inhibition of enzyme activity. The compound’s ability to form stable covalent bonds with serine residues makes it a potent inhibitor of serine proteases, thereby affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it continues to inhibit target enzymes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to enzyme inhibition. It interacts with enzymes such as serine proteases, leading to the formation of covalent enzyme-inhibitor complexes. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. Its distribution is influenced by factors such as cellular uptake, binding affinity to target enzymes, and localization within specific cellular compartments. These factors collectively determine the compound’s effectiveness in inhibiting target enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with target enzymes and binding proteins. It is often found in the cytoplasm, where it interacts with cytoplasmic serine proteases. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity and function .

properties

IUPAC Name

4-(chloromethyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJRFBRURUINQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660155
Record name 4-(Chloromethyl)benzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

455-21-0
Record name 4-(Chloromethyl)benzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)benzenesulphonyl fluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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